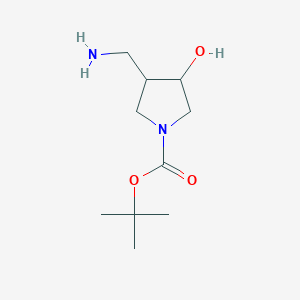

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZEZIYOBGVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442099 | |

| Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773826-73-6, 872714-78-8 | |

| Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Key Intermediates

The synthetic route often begins from a pyrrolidine precursor or a suitably functionalized piperidine/pyrrolidine derivative. For example, 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate has been used as an intermediate for related aminomethylated pyrrolidines.

Bromomethylation and Azidation

Bromomethylation: Introduction of a bromomethyl group at the 3-position of the pyrrolidine ring is achieved by reaction with N-bromosuccinimide (NBS) at low temperature (0°C), followed by stirring at room temperature for 3 hours. The product, 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, is isolated as a colorless oil with high yield (~92%).

Azidation: The bromomethyl intermediate is then treated with sodium azide and sodium iodide in dimethyl sulfoxide at elevated temperature (~130°C) for 2.5 hours. This step converts the bromomethyl group to an azidomethyl group, which is a key precursor for the aminomethyl functionality.

Reduction of Azide to Amine

The azidomethyl intermediate is reduced to the corresponding aminomethyl derivative, typically via catalytic hydrogenation or Staudinger reduction, yielding tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate with retention of stereochemistry.

Protection and Deprotection Steps

The nitrogen atom is protected as a Boc-carbamate (tert-butyl carbamate) to stabilize the molecule and facilitate purification.

Deprotection can be achieved using trifluoroacetic acid (TFA) under controlled conditions (e.g., 0°C, 7 hours), yielding the free amine salt form suitable for further applications.

Alternative Preparation via Resolution of Racemic Mixtures

A patented method describes the preparation of a related compound, (3S)-3-(4-aminophenyl)piperidines-1-tert-butyl formate, which involves:

Dissolving the racemic tert-butyl formate derivative in an aqueous alcoholic solution (ethanol preferred, volume ratio water:alcohol ~1:15-20).

Adding a resolving agent such as p-toluenesulfonyl-D-phenylglycine (D-PG) derivative in 50% ethanol solution.

Heating the mixture at 60-70°C for 2-3 hours, followed by slow cooling to induce crystallization of the diastereomeric salt.

Isolation of the salt by filtration, acid hydrolysis to remove the resolving agent, pH adjustment to 8-10, and distillation to obtain the optically pure tert-butyl derivative.

This approach emphasizes stereochemical resolution rather than asymmetric synthesis.

Summary Table of Key Preparation Steps

Research Findings and Analysis

The bromomethylation and azidation steps are high-yielding and provide a reliable route to the aminomethyl intermediate with good stereochemical control.

The use of Boc protection stabilizes the amine functionality and enhances solubility and handling.

The resolution method using p-toluenesulfonyl-D-PG salts is effective for obtaining enantiomerically enriched compounds but requires careful control of solvent ratios and temperature to maximize yield and purity.

The synthetic routes are adaptable for scale-up, with solvent choices such as ethanol and DMSO balancing reactivity and environmental considerations.

Analytical data such as NMR, melting points, and elemental analysis confirm the identity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific functional groups targeted.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has shown potential in drug development due to its ability to interact with various biological targets. Key applications include:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as acetylcholinesterase (AChE) and β-secretase. Inhibiting AChE can enhance cholinergic signaling beneficial for treating neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Studies indicate that this compound can protect astrocytes from amyloid beta (Aβ) toxicity, suggesting its potential role in mitigating oxidative stress and inflammation associated with neurodegeneration .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Case Study 1: Neuroprotective Mechanism

Research conducted by demonstrated that this compound could significantly reduce Aβ-induced cytotoxicity in neuronal cell lines. The study highlighted the compound's ability to maintain cell viability and reduce markers of oxidative stress.

Case Study 2: Enzyme Interaction Studies

A study published in explored the binding affinity of this compound to AChE. The results indicated that modifications to the compound's structure could enhance its inhibitory potency, providing insights into optimizing drug candidates for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

- Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyl and aminomethyl groups on the pyrrolidine ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to similar compounds that lack one of these groups.

Biological Activity

Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H19N2O3

- Molecular Weight : 227.29 g/mol

- CAS Number : 103057-44-9

The compound features a pyrrolidine ring with an aminomethyl and hydroxyl substituent, which are critical for its biological interactions.

This compound exhibits various mechanisms of action, particularly in neuroprotection and anti-inflammatory pathways. It has been shown to interact with several molecular targets that are relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative conditions .

- Antioxidant Properties : Studies have indicated that this compound possesses antioxidant activity, which may help mitigate oxidative stress—a contributing factor in many neurodegenerative diseases. The antioxidant properties were assessed using various assays, including the ABTS radical scavenging assay .

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study investigated the protective effects of this compound on astrocytes exposed to Aβ1-42. Results indicated a significant reduction in cell death and inflammatory markers, suggesting that the compound may modulate neuroinflammatory responses associated with Alzheimer's disease .

Case Study 2: Multi-target Approach in Alzheimer's Disease

Research has highlighted the potential of this compound as part of a multi-target strategy for treating Alzheimer's disease. By inhibiting both AChE and β-secretase enzymes, it addresses multiple pathways involved in the disease's progression, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of a pyrrolidine scaffold. For example, tert-butyl esters are often introduced via reaction of pyrrolidine derivatives with Boc-protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions. Evidence from related compounds (e.g., tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate) suggests activation of carboxylic acids to acid chlorides followed by tert-butanol coupling . Adjustments to stereochemistry (e.g., cis/trans isomerism at the 4-hydroxypyrrolidine position) may require chiral catalysts or resolution techniques .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming backbone connectivity and stereochemistry. For instance, H NMR can resolve signals for the aminomethyl (-CHNH) and hydroxyl (-OH) groups, while C NMR identifies carbonyl (C=O) and tert-butyl carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns. For example, HRMS of tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate showed a molecular ion peak at m/z 321.1245 .

- Polarimetry : Required if enantiomers are synthesized, as seen in stereochemical analogs like (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear respiratory protection, gloves, and eye/face shields to avoid inhalation, skin contact, or eye exposure. Facilities must include eyewash stations and washing equipment .

- Storage : Store in a cool, dry environment away from oxidizers. While GHS classification is not available for this compound, analogs (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) recommend adherence to general lab safety standards .

Advanced Research Questions

Q. How can stereochemical conflicts in synthesis (e.g., cis vs. trans isomers) be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, as demonstrated for tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) can determine absolute configuration via single-crystal analysis, especially for resolving ambiguities in hydroxyl/aminomethyl group orientation .

- Dynamic NMR : For rotameric mixtures (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate), variable-temperature NMR identifies energy barriers between conformers .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be addressed?

- Methodological Answer :

- Solvent Screening : Test in deuterated solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding effects on hydroxyl/amine protons.

- 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals. For example, NOESY correlations between the hydroxypyrrolidine and aminomethyl protons can confirm spatial proximity .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian) predict NMR chemical shifts and optimize molecular geometries .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines, Boc for tert-butyl esters) to prevent side reactions. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate synthesis requires sequential deprotection .

- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 24h to 2h) for steps like esterification or amidation .

- Flow Chemistry : Continuous flow systems improve reproducibility in hazardous steps (e.g., bromination) for analogs like 4-bromomethylpiperidine-1-carboxylate .

Q. How does the compound’s stereochemistry impact its biological or catalytic activity?

- Methodological Answer :

- Enzyme Assays : Compare enantiomers (e.g., (R)- vs. (S)-hydroxypyrrolidine derivatives) in enzymatic inhibition studies. For instance, tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate showed higher affinity for certain proteases in preliminary screens .

- Molecular Docking : Tools like AutoDock Vina simulate binding interactions with targets (e.g., kinases), revealing stereospecific hydrogen bonding with the hydroxypyrrolidine group .

- Pharmacokinetic Studies : Assess bioavailability differences using in vitro models (e.g., Caco-2 cells), as seen in analogs with LogS values >-3 .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Chromatographic Validation : Measure retention times in reverse-phase HPLC and compare with standards. Adjust calculations using software like ACD/Labs or MarvinSuite .

- Shake-Flask Method : Partition the compound between octanol and water, then quantify via UV-Vis spectroscopy. For tert-butyl esters, polar groups (e.g., -OH) reduce LogP by ~0.5 units .

Q. What methods validate purity when mass spectrometry and NMR suggest impurities?

- Methodological Answer :

- HPLC-DAD/MS : Coupled chromatography identifies co-eluting impurities with similar m/z ratios.

- Elemental Analysis : Confirm C/H/N/O ratios (e.g., C11H22N2O3 for tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate) to detect non-volatile contaminants .

- TGA/DSC : Thermal gravimetric analysis detects residual solvents or decomposition products not visible in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.